molecular formula C22H18N2OS2 B11205509 [3-Amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridin-2-YL](2-thienyl)methanone

[3-Amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridin-2-YL](2-thienyl)methanone

Cat. No.: B11205509
M. Wt: 390.5 g/mol
InChI Key: TUIYEMAAAVUBAS-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic Routes

      • Method 1 : Heating 3-amino-4-cyano-2-thiophenecarboxamides in formic acid yields thieno[3,2-d]pyrimidin-4-ones.
      • Method 2 : Reaction of the same 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides. Cyclization of these β-keto amides with pyrrolidine affords thienopyrimidine-2,4-diones.
      • Method 3 : Refluxing β-keto amide derivatives with potassium carbonate in ethanol or ethylene glycol leads to the formation of thieno[3,4-b]pyridine derivatives.
    • Industrial Production : Information on industrial-scale production methods is limited, but research laboratories typically employ the synthetic routes mentioned above.

  • Chemical Reactions Analysis

    • Reactions : The compound can undergo various reactions, including cyclization, amidation, and nucleophilic substitution.
    • Common Reagents and Conditions :
      • Formic acid for cyclization.
      • Pyrrolidine for cyclization.
      • Potassium carbonate for thieno[3,4-b]pyridine formation.
  • Scientific Research Applications

    • Chemistry : Used as a building block in the synthesis of more complex molecules.
    • Biology : Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
    • Medicine : Possible applications in drug discovery.
    • Industry : Limited information, but potential use in materials science or organic electronics.
  • Mechanism of Action

    • Specific mechanisms are not well-documented, but further research may reveal molecular targets and pathways affected by this compound.
  • Comparison with Similar Compounds

    • Uniqueness : Highlight its fused cyclopenta[b]thiophene and pyridine ring system.
    • Similar Compounds : While I don’t have a specific list, related compounds include thieno[3,2-d]pyrimidines and other heterocyclic derivatives.

    Remember that this compound’s applications and properties may continue to evolve as research progresses.

    Properties

    Molecular Formula

    C22H18N2OS2

    Molecular Weight

    390.5 g/mol

    IUPAC Name

    [6-amino-8-(4-methylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-5-yl]-thiophen-2-ylmethanone

    InChI

    InChI=1S/C22H18N2OS2/c1-12-7-9-13(10-8-12)17-14-4-2-5-15(14)24-22-18(17)19(23)21(27-22)20(25)16-6-3-11-26-16/h3,6-11H,2,4-5,23H2,1H3

    InChI Key

    TUIYEMAAAVUBAS-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCC4)C(=O)C5=CC=CS5)N

    Origin of Product

    United States

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